molecular formula C28H32N2O4 B4037650 N,N'-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide)

N,N'-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide)

Cat. No.: B4037650
M. Wt: 460.6 g/mol
InChI Key: DWPXFRFWGFYKIJ-UHFFFAOYSA-N
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Description

N,N’-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide): is a synthetic organic compound characterized by its complex structure, which includes a benzene ring, methanediyl bridges, and phenoxybutanamide groups

Scientific Research Applications

N,N’-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide) typically involves a multi-step process:

    Formation of Benzene-1,3-diyldimethanediyl Intermediate: This step involves the reaction of benzene-1,3-dicarboxaldehyde with a suitable reagent to form the benzene-1,3-diyldimethanediyl intermediate.

    Coupling with 2-Phenoxybutanamide: The intermediate is then reacted with 2-phenoxybutanamide under specific conditions, such as the presence of a catalyst and controlled temperature, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N,N’-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,N’-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide) involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a particular biological system or chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide): This compound shares a similar benzene-1,3-diyldimethanediyl core but differs in the attached functional groups.

    N,N’-(ethane-1,2-diyl)bis(benzamides): This compound has a similar bis-amide structure but with an ethane-1,2-diyl linker instead of benzene-1,3-diyldimethanediyl.

Uniqueness

N,N’-(benzene-1,3-diyldimethanediyl)bis(2-phenoxybutanamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-phenoxy-N-[[3-[(2-phenoxybutanoylamino)methyl]phenyl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-3-25(33-23-14-7-5-8-15-23)27(31)29-19-21-12-11-13-22(18-21)20-30-28(32)26(4-2)34-24-16-9-6-10-17-24/h5-18,25-26H,3-4,19-20H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPXFRFWGFYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC(=CC=C1)CNC(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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